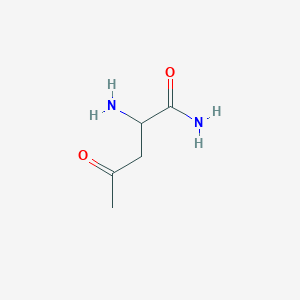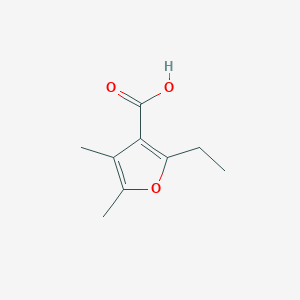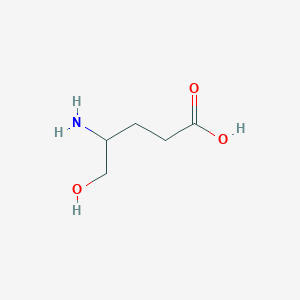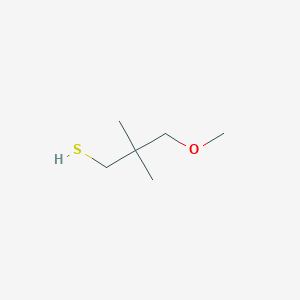
2-Amino-4-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-oxopentanamide is an organic compound with the molecular formula C5H10N2O2. It is a derivative of valeric acid, characterized by the presence of amino and oxo substituents at the 2- and 4-positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxopentanamide can be achieved through several methods. One common approach involves the reaction of glycine Schiff base with alkylating agents under basic conditions. This method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex, which is then alkylated with CF3-CH2-I . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques. These methods are designed to ensure high yield and purity while minimizing waste and environmental impact. The use of specific catalysts and solvents can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-oxopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino compounds. These products can be further utilized in various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-oxopentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-Amino-4-oxopentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of the aspartate family of amino acids by inactivating homoserine dehydrogenase. This inhibition affects the production of methionine, isoleucine, and threonine, leading to a reduction in protein biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Amino-4-oxopentanamide include:
2-Amino-4-oxopentanoic acid: A derivative of valeric acid with similar structural features.
5-Amino-4-oxopentanoic acid: Another related compound with comparable chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting unique chemical reactivity. This makes it particularly valuable in certain synthetic and biological applications where other compounds may not be as effective .
Eigenschaften
IUPAC Name |
2-amino-4-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3(8)2-4(6)5(7)9/h4H,2,6H2,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUAZCISVUVYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301027.png)
